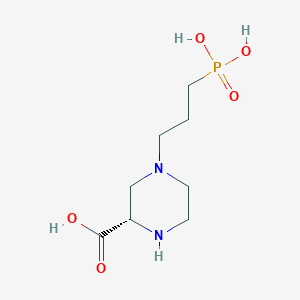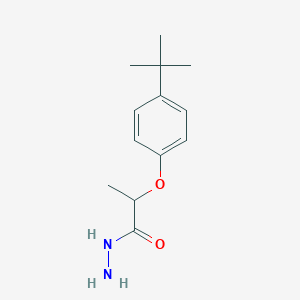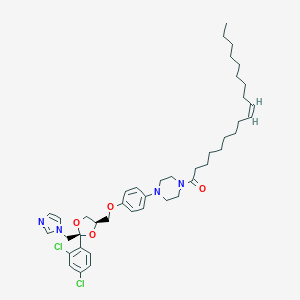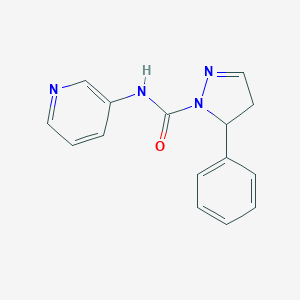
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is not fully understood. However, it is believed that the compound acts by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, the compound has been found to modulate the activity of ion channels, including sodium and calcium channels, which are involved in the generation and propagation of action potentials in neurons.
Effets Biochimiques Et Physiologiques
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. In vivo studies have also demonstrated the ability of the compound to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, the compound has been found to exhibit anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide in lab experiments include its ability to exhibit multiple biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. One potential direction is the development of new drugs based on the structure of the compound for the treatment of pain, inflammation, and epilepsy. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets. Furthermore, the potential toxicity of the compound needs to be further investigated to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide can be achieved through several methods, including the reaction of 3-acetylpyridine with hydrazine hydrate, followed by the reaction with phenyl isocyanate. Another method involves the reaction of 3-acetylpyridine with phenylhydrazine, followed by the reaction with ethyl chloroformate. The yield of the compound can vary depending on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, the compound has been found to exhibit anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.
Propriétés
Numéro CAS |
121306-87-4 |
|---|---|
Nom du produit |
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide |
Formule moléculaire |
C15H14N4O |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
3-phenyl-N-pyridin-3-yl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C15H14N4O/c20-15(18-13-7-4-9-16-11-13)19-14(8-10-17-19)12-5-2-1-3-6-12/h1-7,9-11,14H,8H2,(H,18,20) |
Clé InChI |
SVKSJWSEMLOAHT-UHFFFAOYSA-N |
SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
SMILES canonique |
C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Synonymes |
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



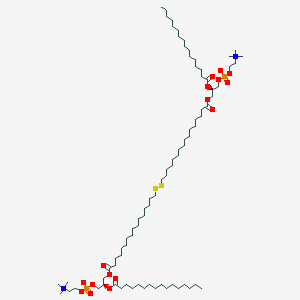
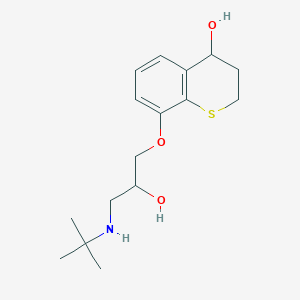



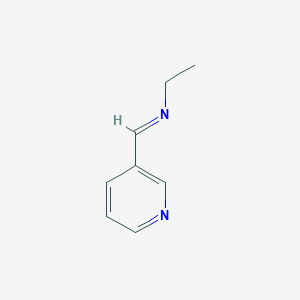
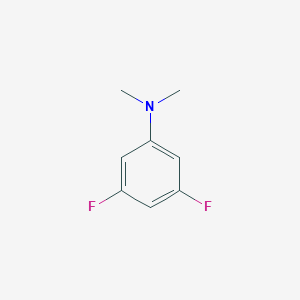
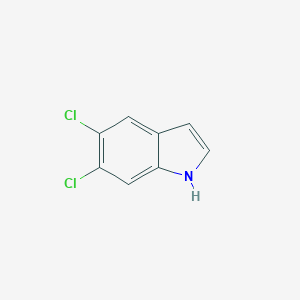
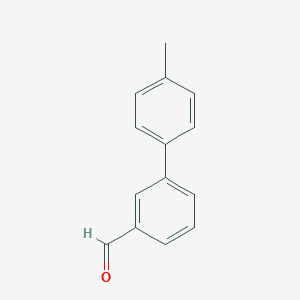
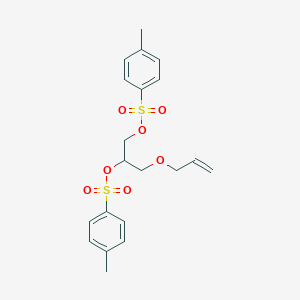
![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
